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Compound of Interest

Compound Name: Cecropin P1

cat. No.: B137164

An In-Depth Technical Guide to the Physicochemical Properties of Cecropin P1 For
Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin P1 is a cationic antimicrobial peptide (AMP) that serves as a significant model for the
study of host defense mechanisms and the development of novel therapeutic agents. Initially
isolated from porcine intestine, it was later identified to originate from the parasitic nematode
Ascaris suum.[1][2] This 31-residue peptide exhibits potent, broad-spectrum antimicrobial
activity, particularly against Gram-negative bacteria, by disrupting cellular membranes and
interacting with intracellular components.[1][3] Its low cytotoxicity against mammalian cells
makes it an attractive candidate for further investigation. This guide provides a comprehensive
overview of the core physicochemical properties of Cecropin P1, its mechanism of action, and
detailed experimental protocols for its study.

Core Physicochemical Properties

The fundamental characteristics of Cecropin P1 are summarized in the table below. It is a
highly cationic peptide, reflected in its high theoretical isoelectric point (pl). Structurally, it
adopts a distinct a-helical conformation in membrane-mimetic environments, a feature crucial
for its biological function.[1][4] Unlike many other cecropins, it notably lacks a flexible hinge
region.[1]
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Property

Value | Description

Reference(s)

Origin

Ascaris suum (parasitic

nematode)

[1]

Amino Acid Sequence

H-Ser-Trp-Leu-Ser-Lys-Thr-
Ala-Lys-Lys-Leu-Glu-Asn-Ser-
Ala-Lys-Lys-Arg-lle-Ser-Glu-
Gly-lle-Ala-lle-Ala-lle-GIn-Gly-
Gly-Pro-Arg-OH

[3]

Number of Residues 31 [1114]
Molecular Formula C147H253N45043 [3]
Average Molecular Weight ~3338.9 g/mol [3]
Theoretical Isoelectric Point

11.07 [3]

(Gl

Predominantly a-helical in

Structure membrane environments; [1114]
lacks a typical hinge region.
Typically supplied as a
Form P - Y SUPP [3]
lyophilized powder.
Enhanced solubility in aqueous
Solubility solutions when supplied as a [3]

TFA salt.

Biological Activity Profile

Cecropin P1 demonstrates a potent and selective antimicrobial profile. It is significantly more

active against Gram-negative bacteria than Gram-positive bacteria.[3] Its mechanism of action

confers a low propensity for inducing microbial resistance and is coupled with minimal

hemolytic activity and low cytotoxicity toward mammalian cells, highlighting its therapeutic

potential.
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Activity Type Description Reference(s)

Potent activity against Gram-
negative bacteria. Reduced
o ) activity against Gram-positive
Antimicrobial Spectrum i o [1][3]
bacteria. Also exhibits some
antifungal, antiviral, and

anticancer properties.

Lyses bacterial cell
_ _ membranes via a "carpet-like"
Primary Mechanism ) [1][5]
mechanism, followed by

intracellular DNA binding.

) o Low hemolytic activity against
Hemolytic Activity h d blood cell [6]
uman red blood cells.

Low toxicity reported against
Cytotoxicity non-cancerous mammalian [1]
cells.

Mechanism of Action

The antimicrobial action of Cecropin P1 is a multi-step process that involves both membrane
disruption and intracellular targeting.

o Electrostatic Attraction and Membrane Interaction: As a cationic peptide, Cecropin P1 is
initially attracted to the negatively charged components of bacterial outer membranes, such
as lipopolysaccharides (LPS) in Gram-negative bacteria.[7]

o The "Carpet-Like" Model: Upon accumulating on the bacterial surface, the peptide aligns
parallel to the lipid bilayer. Spectroscopic studies have confirmed this orientation, suggesting
that Cecropin P1 does not form stable transmembrane pores.[5] Instead, it disrupts the
membrane integrity by creating tension and destabilizing phospholipid packing, leading to
micellization and the formation of transient pores. This "carpet-like" mechanism causes
leakage of intracellular contents and cell death.[5]
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« Intracellular Targeting (DNA Binding): After permeabilizing the cell membrane, Cecropin P1
can enter the cytoplasm. Studies have shown that its C-terminal region possesses DNA-
binding capabilities, which contributes to its overall antimicrobial activity by interfering with

essential cellular processes like replication and transcription.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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